Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate
Description
Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate is a synthetic chromene derivative with the molecular formula C₂₆H₃₀N₂O₇ and a molecular weight of 482.53 g/mol . Its structure comprises:
- A chromen-4-one core (4-oxochromene) substituted with a hydroxyl group at position 5.
- A piperazinylmethyl group at position 8, where the piperazine ring is further substituted with a 2-hydroxyethyl moiety.
- An ethyl benzoate group linked via an ether bond at position 3 of the chromene ring.
This compound is identified by CAS No. 846062-46-2 and ChemSpider ID 4624905 .
Properties
Molecular Formula |
C25H28N2O7 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
ethyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C25H28N2O7/c1-2-32-25(31)17-3-5-18(6-4-17)34-22-16-33-24-19(23(22)30)7-8-21(29)20(24)15-27-11-9-26(10-12-27)13-14-28/h3-8,16,28-29H,2,9-15H2,1H3 |
InChI Key |
LLJZRSMNNTXUFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CCO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound shares structural homology with other chromene-piperazine hybrids and ethyl benzoate derivatives. Below is a detailed comparison with the most relevant analog:
Ethyl 4-({7-Hydroxy-2-Methyl-8-(4-Methylpiperazin-1-yl)methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS No. 847049-28-9)
- Molecular Formula : C₂₅H₂₈N₂O₆
- Molecular Weight : 452.50 g/mol
- Key Differences :
Ethyl 4-Chlorobenzoate Derivatives (e.g., Ethyl 4-chlorocinnamate, CAS No. N/A)
Comparative Analysis
Table 1: Physicochemical and Structural Comparison
Research Findings and Implications
Piperazine Substituent Effects: The 2-hydroxyethyl group in the target compound introduces hydrogen-bonding capacity, which may enhance binding to biological targets (e.g., neurotransmitter receptors or microbial enzymes) compared to the methyl-substituted analog .
Chromene Core Modifications :
- The 2-methyl group in the analog (CAS 847049-28-9) could sterically hinder interactions with target proteins, altering potency or selectivity compared to the target compound .
Ethyl Benzoate Role :
- The ethyl ester group in both compounds improves metabolic stability by resisting hydrolysis, a feature shared with simpler analogs like ethyl 4-chlorocinnamate .
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